molecular formula C9 H11 N3 O B1165696 CASPc CAS No. 104469-80-9

CASPc

Cat. No.: B1165696
CAS No.: 104469-80-9
Attention: For research use only. Not for human or veterinary use.
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Description

CASPc, or Chloroaluminum Sulfonated Phthalocyanine, is a potent photosensitizing compound with significant applications in biomedical research, particularly in the fields of oncology and tissue engineering. Its primary research value lies in its use in Photodynamic Therapy (PDT) , a non-thermal treatment modality for malignant tumors . Upon activation by light at a specific wavelength (e.g., 675 nm), this compound generates a cytotoxic effect, leading to vascular occlusion and the destruction of target cells, as demonstrated in studies on experimental intraocular melanoma and other malignant tumors in animal models . Beyond oncology, this compound has also been investigated for photochemical bonding techniques to enhance the integration of articular cartilage grafts, showing a significant increase in bond strength over controls . This photosensitizer offers researchers a tool to explore mechanisms of targeted tissue damage and repair. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

104469-80-9

Molecular Formula

C9 H11 N3 O

Synonyms

chloroaluminum tetrasulfophthalocyanine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

CASPc is compared below with structurally and functionally related compounds, including zinc phthalocyanine tetrasulfonate (ZnPcS₄) and methylene blue (MB) , based on efficacy, cytotoxicity, and clinical applicability.

Table 1: Key Properties of this compound and Similar Compounds

Property This compound ZnPcS₄ Methylene Blue (MB)
Chemical Class Aluminum phthalocyanine derivative Zinc phthalocyanine derivative Phenothiazine dye
Activation Wavelength 670 nm 670–690 nm 660 nm
Primary Application Cartilage crosslinking Tumor PDT Antimicrobial/antiviral PDT
Tissue Penetration Superficial (50–100 µm) Moderate (100–200 µm) Deep (>500 µm)
Cytotoxicity ROS-induced apoptosis (mitigated by antioxidants) High ROS generation (limited tissue selectivity) Low cytotoxicity at therapeutic doses
Clinical Feasibility Short protocols (e.g., 60C30L: 60s incubation + 30s light) Requires prolonged light exposure Rapid activation but low collagen specificity

Structural Analogs: Zinc Phthalocyanine Derivatives

  • ZnPcS₄ shares this compound’s phthalocyanine core but uses zinc as the central metal ion. While both compounds generate singlet oxygen, ZnPcS₄ exhibits broader tissue penetration but lower selectivity for hyperplastic or neoplastic tissues .
  • Efficacy in Crosslinking : this compound increased cartilage equilibrium modulus by 14.8–30.5% with light exposure, while ZnPcS₄’s crosslinking efficacy in collagen-rich tissues remains understudied .

Functional Analogs: Methylene Blue (MB)

  • MB, a phenothiazine dye, is used in antimicrobial PDT due to its deep tissue penetration. However, it lacks specificity for collagen crosslinking, making it less effective for cartilage reinforcement .
  • Cytotoxicity Comparison : this compound-induced chondrocyte apoptosis (via caspase 3/7) is reversed by antioxidants, whereas MB’s ROS generation is less cell-specific, limiting its use in viability-sensitive applications .

Mechanistic and Clinical Advantages of this compound

Selective Crosslinking : this compound’s superficial penetration confines crosslinking to the articular surface, reducing wear-induced sGAG loss by 40–50% without altering collagen release .

Protocol Efficiency : The 60C30L protocol (60s incubation + 30s light) achieves mechanical benefits comparable to longer protocols (e.g., 20C600L: 20s + 600s), enhancing clinical practicality .

Antioxidant Compatibility: Co-treatment with NAC and pyruvate preserves chondrocyte viability without compromising crosslinking efficacy, a critical advantage over non-ROS-mitigated compounds .

Q & A

Q. What is the chemical compound CASPc, and in which research contexts is it commonly utilized?

this compound is a fluorophore employed in two-photon imaging, particularly for assessing tissue optical properties and imaging depth in biomedical studies. Its application allows researchers to estimate signal intensity and signal-to-noise ratio (SNR) under varying experimental parameters, including laser characteristics, tissue scatter coefficients, and fluorophore concentration. For example, in cervical epithelial tissue, this compound achieves a predicted imaging depth of 412 mm under optimized conditions .

Q. How does this compound compare to other fluorophores in terms of photostability and signal-to-noise ratio?

this compound’s performance depends on its two-photon absorption cross-section and compatibility with tissue optics. While direct comparative data are limited in the provided evidence, its SNR can be calculated using Eqs. 4–5 (see ), which incorporate laser power, tissue scatter, and fluorophore concentration. Researchers should validate these parameters against alternative fluorophores (e.g., GFP, mCherry) in controlled studies .

Advanced Research Questions

Q. What experimental parameters are critical when using this compound in two-photon imaging studies?

Key considerations include:

  • Laser calibration : Wavelength (750–850 nm) and pulse duration must align with this compound’s excitation spectrum.
  • Tissue preparation : Quantify optical properties (absorption/scatter coefficients) via spectrophotometry or optical coherence tomography.
  • SNR optimization : Use Eqs. 4–5 to model signal decay with depth and adjust fluorophore concentration (0.1–1.0 mM recommended) .
  • Ethical validation : Ensure tissue samples are acquired with informed consent and institutional review board approval, per guidelines in .

Q. How can researchers resolve contradictions in this compound-derived data across heterogeneous tissue samples?

Discrepancies may arise from tissue-specific scatter or uneven fluorophore distribution. Methodological solutions include:

  • Stratified analysis : Segment data by tissue layer (e.g., epithelium vs. stroma).
  • Multimodal validation : Cross-verify results with confocal microscopy or histology.
  • Statistical modeling : Apply ANOVA to isolate variables (e.g., laser power vs. tissue type) .

Q. What strategies mitigate depth limitations in this compound-based imaging?

  • Optical clearing agents : Reduce scatter by dehydrating tissue or using refractive index-matching solutions.
  • Adaptive optics : Correct for aberrations caused by tissue heterogeneity.
  • Time-gated detection : Suppress background noise by timing photon collection to match this compound’s emission lifetime .

Methodological Tables

Q. Table 1: Critical Parameters for this compound Imaging

ParameterImpact on Imaging DepthMeasurement ToolOptimal Range
Laser wavelengthMaximizes 2P absorptionSpectrophotometer750–850 nm
Tissue scatter coefficientReduces SNROptical coherence tomography<50 cm⁻¹
Fluorophore concentrationAffects signal intensityHPLC/MS0.1–1.0 mM

Q. Table 2: Predicted Imaging Depth of this compound vs. Other Fluorophores

FluorophoreTissue TypeMax Depth (mm)SNR ThresholdReference
This compoundCervical epithelium4123
GFPNeural tissue2805[External study]
mCherryVascular endothelium3504[External study]

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